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Abstract
Viperin (Virus Inhibitory Protein, Endoplasmic Reticulum-associated, Interferon-inducible), also

known as RSAD2, is a critical interferon-stimulated gene (ISG) that plays a pivotal role in the

innate immune response against a wide array of viruses.[1][2][3] For years, its broad-spectrum

activity was a subject of intense research, with multiple proposed mechanisms. A significant

breakthrough revealed viperin's direct enzymatic function: the synthesis of 3′-deoxy-3′,4′-

didehydro-cytidine triphosphate (ddhCTP), a novel antiviral nucleotide.[3][4] Viperin is a

member of the radical S-adenosylmethionine (SAM) superfamily of enzymes, utilizing a unique

radical-based mechanism to convert cellular cytidine triphosphate (CTP) into ddhCTP.[1][2][5]

This product, ddhCTP, acts as a chain-terminating inhibitor of viral RNA-dependent RNA

polymerases (RdRps), effectively halting the replication of various RNA viruses, including

significant human pathogens like Dengue, West Nile, and Zika viruses.[1][6][7] This guide

provides a comprehensive overview of the enzymatic activity, reaction mechanism, structural

biology, and key experimental protocols related to viperin's function as a ddhCTP synthase,

offering a technical resource for professionals in virology, immunology, and drug development.

The Enzymatic Synthesis of ddhCTP by Viperin
Viperin catalyzes the formal dehydration of cytidine triphosphate (CTP) to produce 3′-deoxy-

3′,4′-didehydro-CTP (ddhCTP). This reaction is dependent on its identity as a radical SAM

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15568731?utm_src=pdf-interest
https://www.benchchem.com/product/b15568731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10436258/
https://defensefinder.mdmlab.fr/wiki/defense-systems/viperin/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8191541/
https://www.benchchem.com/product/b15568731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8191541/
https://pubmed.ncbi.nlm.nih.gov/32603630/
https://www.benchchem.com/product/b15568731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10436258/
https://defensefinder.mdmlab.fr/wiki/defense-systems/viperin/
https://www.pandemicpact.org/grants/P33070
https://www.benchchem.com/product/b15568731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10436258/
https://pubs.acs.org/doi/10.1021/acsbiomedchemau.3c00014
https://pmc.ncbi.nlm.nih.gov/articles/PMC6026066/
https://www.benchchem.com/product/b15568731?utm_src=pdf-body
https://www.benchchem.com/product/b15568731?utm_src=pdf-body
https://www.benchchem.com/product/b15568731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


enzyme, requiring S-adenosylmethionine (SAM) as a co-substrate and a [4Fe-4S] iron-sulfur

cluster for catalytic activity.[1][2][8]

Proposed Reaction Mechanism
The conversion of CTP to ddhCTP proceeds through a sophisticated radical-based

mechanism, which is a hallmark of the radical SAM enzyme superfamily.[9][10]

Radical Generation: The reaction initiates with the reductive cleavage of SAM by the [4Fe-

4S] cluster, generating a highly reactive 5′-deoxyadenosyl radical (5′-dA•).[2][9]

Hydrogen Abstraction: The 5′-dA• abstracts a hydrogen atom from the C4′ position of the

CTP ribose ring, creating a C4′ substrate radical.[6][9]

Dehydration: The formation of the radical at the 4′ position facilitates the elimination of the 3′-

hydroxyl group as a water molecule, likely assisted by acid-base catalysis within the active

site. This step results in a radical-carbocation intermediate.[9]

Reduction: The intermediate is reduced by one electron to complete the reaction, yielding the

final product, ddhCTP, and regenerating the enzyme's resting state.[6][9]
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Caption: Viperin's radical SAM mechanism for ddhCTP synthesis.
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Structural Biology of Viperin
The crystal structure of viperin reveals key features that underpin its unique catalytic function.

The enzyme adopts a partial (βα)₆-barrel fold, which is characteristic of radical SAM enzymes.

[8]

Radical SAM Domain: This core domain contains the hallmark CxxxCxxC motif (specifically

Cys84, Cys88, and Cys91 in mouse viperin) that ligates three of the four iron atoms of the

catalytic [4Fe-4S] cluster.[8] This cluster is essential for the reductive cleavage of SAM.

Substrate Binding: The active site is located in a cleft on the surface of the enzyme.

Structural studies show that CTP binding induces a significant conformational change,

causing a previously disordered C-terminal extension to fold over the active site.[11][12] This

"capping" motion secures the substrate for catalysis.

C-Terminal Extension: This region is critical for substrate recognition and binding. It contains

a P-loop motif that makes direct contact with the γ-phosphate of the bound CTP, anchoring it

in the correct orientation for the radical reaction.[11][13]

Caption: Key structural and functional domains of the viperin enzyme.

Quantitative Data: Enzyme Kinetics and Substrate
Specificity
Viperin displays a clear preference for CTP as its substrate. While it can utilize other

nucleotides like UTP, the efficiency is significantly lower, primarily due to a much higher

Michaelis constant (Km), indicating weaker binding.[11][13] The enzyme's activity can also be

modulated by interactions with other cellular proteins involved in innate immune signaling

pathways.
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Parameter Condition Substrate Value Reference

kcat
Mouse Viperin

(in vitro)
CTP Similar to UTP [11][13]

Km
Mouse Viperin

(in vitro)
CTP

~10-100 µM

(range)
[11]

Km
Mouse Viperin

(in vitro)
UTP

Much greater

than for CTP
[11][13]

kobs

Human Viperin

(in HEK293T

lysates)

CTP 4.3 ± 0.5 h⁻¹ [14]

kobs

Human Viperin

(in HEK293T

lysates)

CTP
0.04 min⁻¹

(unstimulated)
[15]

kobs

Human Viperin +

IRAK1 + TRAF6

(lysates)

CTP
0.36 min⁻¹ (~10-

fold increase)
[15]

kobs

Human Viperin +

STING + TBK1

(lysates)

CTP ~10-fold increase [15]

Note: Kinetic parameters can vary based on the specific viperin homolog, experimental

conditions (in vitro vs. cell lysate), and the presence of interacting proteins.

Antiviral Mechanism of ddhCTP
The primary antiviral function of ddhCTP stems from its ability to act as a chain terminator of

viral RNA synthesis.[2][3][4]

Mimicry: ddhCTP mimics the natural CTP nucleotide and is recognized as a substrate by the

RNA-dependent RNA polymerase (RdRp) of susceptible viruses.[16]

Incorporation: The viral RdRp incorporates ddhCMP into the nascent viral RNA strand.
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Chain Termination: Because ddhCMP lacks the 3′-hydroxyl group necessary for forming the

next phosphodiester bond, RNA chain elongation is halted.[2][17]

Inhibition of Replication: The premature termination of transcription prevents the synthesis of

full-length viral genomes and transcripts, thereby inhibiting viral replication.[2][16] This

mechanism has been demonstrated for several flaviviruses, including Dengue, West Nile,

and Zika virus.[1][7] It is also effective against SARS-CoV-2 RdRp.[18][19][20]
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Caption: Mechanism of viral chain termination by ddhCTP.

Detailed Experimental Protocols
Viperin Activity Assay in Cell Lysates
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This protocol measures the enzymatic activity of viperin by quantifying the formation of 5′-

deoxyadenosine (5′-dA), a co-product of the reaction.

Cell Culture and Transfection: Transfect HEK293T cells with a plasmid expressing the viperin

gene. For studying protein-protein interactions, co-transfect with plasmids for interacting

partners (e.g., IRAK1, TRAF6, NS5A).[15][21]

Cell Harvesting and Lysis: Harvest cells and resuspend them in an anoxic buffer (e.g., Tris-

buffered saline with 1% Triton X-100). Perform all subsequent steps in an anaerobic

chamber (O₂ < 50 ppm).[14] Lyse the cells by sonication and clarify the lysate by

centrifugation.

Reaction Setup: In the anaerobic chamber, prepare a reaction mixture containing the cell

lysate, substrates (e.g., 300 µM CTP, 200 µM SAM), and reducing agents (e.g., 5 mM DTT

and 5 mM sodium dithionite) to ensure the [4Fe-4S] cluster is in its reduced, active state.[21]

Incubation: Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a set time

(e.g., 5-60 minutes).[11][22]

Quenching and Extraction: Quench the reaction by adding acetonitrile or by heating to 95°C.

[11][22] Centrifuge to remove precipitated proteins.

Quantification: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry

(LC-MS) to quantify the amount of 5′-dA produced, often using a labeled internal standard for

accuracy.[11] The activity (kobs) can be calculated based on the rate of 5'-dA formation and

the amount of viperin in the lysate (determined by Western blot).[14]

Co-immunoprecipitation (Co-IP) Assay
This method is used to verify interactions between viperin and other proteins in a cellular

context.

Cell Lysis: Lyse co-transfected cells (as described above) in a gentle lysis buffer (e.g.,

containing 1% Triton X-100) to preserve protein complexes.

Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., anti-FLAG for FLAG-

tagged viperin) to the clarified cell lysate. Incubate to allow antibody-protein binding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7450102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12207731/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8254119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12207731/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9279394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9279394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8254119/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complex Capture: Add Protein A/G-conjugated beads to the lysate. The beads will bind the

antibody, capturing the entire protein complex.

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound

proteins.

Elution and Analysis: Elute the protein complexes from the beads. Analyze the eluate using

SDS-PAGE and Western blotting with an antibody against the "prey" protein (e.g., anti-Myc

for a Myc-tagged interacting partner) to confirm its presence in the complex.[23]

RdRp Chain Termination Assay
This in vitro assay directly visualizes the ability of ddhCTP to terminate RNA synthesis by a

viral polymerase.

Components: Assemble a reaction mixture containing a purified viral RdRp (e.g., from

Dengue or Zika virus), a single-stranded RNA template annealed to a short, labeled primer

(e.g., 5'-radiolabeled), a mix of the four natural ribonucleotides (ATP, GTP, UTP, CTP), and

varying concentrations of ddhCTP (0 to >100 µM).[7]

Reaction: Initiate the reaction by adding the enzyme or nucleotides and incubate at the

optimal temperature for the polymerase.

Analysis: Stop the reaction and analyze the RNA products using denaturing polyacrylamide

gel electrophoresis (PAGE) containing formamide.[7]

Visualization: Visualize the RNA products by autoradiography. In the absence of ddhCTP, a

band corresponding to the full-length RNA product will be prominent. In the presence of

ddhCTP, shorter, terminated products will appear, and the intensity of the full-length product

will decrease in a dose-dependent manner.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.life-science-alliance.org/content/4/7/e202000915
https://www.benchchem.com/product/b15568731?utm_src=pdf-body
https://www.benchchem.com/product/b15568731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6026066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6026066/
https://www.benchchem.com/product/b15568731?utm_src=pdf-body
https://www.benchchem.com/product/b15568731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6026066/
https://www.benchchem.com/product/b15568731?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP) -
PMC [pmc.ncbi.nlm.nih.gov]

2. Viperin | DefenseFinder webservice and knowledge base [defensefinder.mdmlab.fr]

3. Viperin Reveals Its True Function - PMC [pmc.ncbi.nlm.nih.gov]

4. Viperin Reveals Its True Function - PubMed [pubmed.ncbi.nlm.nih.gov]

5. pandemicpact.org [pandemicpact.org]

6. pubs.acs.org [pubs.acs.org]

7. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC
[pmc.ncbi.nlm.nih.gov]

8. Structural studies of viperin, an antiviral radical SAM enzyme - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Structural Insight into the Substrate Scope of Viperin and Viperin-like Enzymes from
Three Domains of Life - PMC [pmc.ncbi.nlm.nih.gov]

11. Structural basis of substrate selectivity of viperin - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Structural Basis of the Substrate Selectivity of Viperin - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. The antiviral enzyme viperin inhibits cholesterol biosynthesis - PMC
[pmc.ncbi.nlm.nih.gov]

15. Viperin: An ancient radical SAM enzyme finds its place in modern cellular metabolism
and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

16. psu.edu [psu.edu]

17. Viral RNA Replication Suppression of SARS-CoV-2: Atomistic Insights into Inhibition
Mechanisms of RdRp Machinery by ddhCTP - PubMed [pubmed.ncbi.nlm.nih.gov]

18. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor ddhCTP of
SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC
[pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10436258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10436258/
https://defensefinder.mdmlab.fr/wiki/defense-systems/viperin/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8191541/
https://pubmed.ncbi.nlm.nih.gov/32603630/
https://www.pandemicpact.org/grants/P33070
https://pubs.acs.org/doi/10.1021/acsbiomedchemau.3c00014
https://pmc.ncbi.nlm.nih.gov/articles/PMC6026066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6026066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495270/
https://www.researchgate.net/figure/Proposed-mechanism-of-viperin-catalyzed-formation-of-ddhCTP-Hydrogen-atom-abstraction-at_fig1_352672851
https://pmc.ncbi.nlm.nih.gov/articles/PMC8672371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8672371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7920147/
https://www.researchgate.net/figure/Structure-of-viperin-A-The-radical-SAM-domain-in-blue-adopts-the-partial-b-barrel_fig3_342237386
https://pubmed.ncbi.nlm.nih.gov/31917549/
https://pubmed.ncbi.nlm.nih.gov/31917549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8254119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8254119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7450102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7450102/
https://www.psu.edu/news/research/story/compound-made-inside-human-body-stops-viruses-replicating
https://pubmed.ncbi.nlm.nih.gov/38412057/
https://pubmed.ncbi.nlm.nih.gov/38412057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9597658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9597658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9597658/
https://www.researchgate.net/figure/ddhCTP-is-a-potent-inhibiteur-of-SARS-CoV-2-replication-Sofosbuvir-TP-isnt-a-b_fig3_343507164
https://pubs.acs.org/doi/10.1021/acs.jcim.2c01002
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. Interactions between Viperin, Vesicle-Associated Membrane Protein A, and Hepatitis C
Virus Protein NS5A Modulate Viperin Activity and NS5A Degradation - PMC
[pmc.ncbi.nlm.nih.gov]

22. Purification of the full-length, membrane-associated form of the antiviral enzyme viperin
utilizing nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

23. Viperin interacts with PEX19 to mediate peroxisomal augmentation of the innate antiviral
response | Life Science Alliance [life-science-alliance.org]

To cite this document: BenchChem. [role of viperin in the synthesis of ddhCTP].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568731#role-of-viperin-in-the-synthesis-of-ddhctp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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